(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol

Descripción

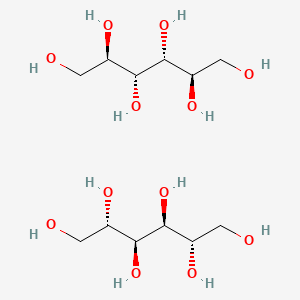

The compounds (2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol and (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol are stereoisomers of hexitols (six-carbon polyols).

Propiedades

Fórmula molecular |

C12H28O12 |

|---|---|

Peso molecular |

364.34 g/mol |

Nombre IUPAC |

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/2C6H14O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h2*3-12H,1-2H2/t2*3-,4-,5-,6-/m10/s1 |

Clave InChI |

SWMBOMMGMHMOHE-ULDVYXPFSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O.C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Substrate Selection and Reaction Pathways

Both isomers are synthesized via hydrogenation of corresponding hexose sugars:

- D-mannitol : Produced by hydrogenation of D-mannose or D-fructose.

- L-mannitol : Synthesized from L-mannose, a rare sugar often derived via enzymatic isomerization of L-fructose.

The general reaction is:

$$

\text{C}6\text{H}{12}\text{O}6 + \text{H}2 \xrightarrow{\text{Catalyst}} \text{C}6\text{H}{14}\text{O}_6

$$

Key factors influencing stereoselectivity include the sugar substrate’s configuration and catalyst composition.

Catalyst Systems and Optimization

Raney Nickel : Widely used for glucose-to-sorbitol hydrogenation, achieving >95% selectivity. Molybdenum-doped Raney Ni enhances activity, enabling lower temperatures (120–150°C) and pressures (150–200 bar). For D-mannitol synthesis, optimal conditions using Ni/bentonite catalysts include:

| Parameter | Optimal Value | Conversion | Selectivity |

|---|---|---|---|

| Temperature | 150°C | 96.8% | 95.3% |

| H₂ Pressure | 50 bar | — | — |

| Catalyst Loading | 5 wt% | — | — |

| Agitation Speed | 800 rpm | — | — |

Homogeneous Catalysts : Rarely used due to separation challenges but offer tunable stereoselectivity in niche applications.

Separation and Purification Techniques

Crystallization-Based Isolation

D-mannitol and L-mannitol exhibit divergent solubility profiles, enabling fractional crystallization:

- D-mannitol : Solubility of 13.3 g/100 mL (water, 20°C).

- L-mannitol : Lower solubility (9.8 g/100 mL) due to crystal lattice differences.

Industrial processes often employ multi-stage crystallization from sorbitol-mannitol mixtures, achieving ≥99% purity.

Chromatographic Resolution

Ion-exchange chromatography using Ca²⁺-loaded resins separates isomers based on hydroxyl group coordination. A study reported 90% recovery of D-mannitol from a 1:1 mixture using a Phenomenex Rezex column.

Stereochemical Control Strategies

Substrate Engineering

Using D-mannose instead of glucose shifts selectivity toward D-mannitol. Enzymatic isomerization of glucose to mannose via glucose isomerase increases D-mannitol yield by 40%.

Solvent and Additive Effects

Terminal diols (e.g., 1,4-butanediol) as hydrogen donors improve stereoselectivity in transfer hydrogenation. For example, 1,4-butanediol increases D-mannitol selectivity from 75% to 92% in Mo-Ni systems.

Industrial-Scale Production

Continuous-Flow Systems

Fixed-bed reactors with Raney Ni catalysts operate for >550 hours without deactivation, producing 12 kg·L⁻¹·h⁻¹ of D-mannitol. Key advantages include:

Environmental and Economic Considerations

- Energy Demand : Hydrogenation accounts for 70% of total energy use (8.2 kWh·kg⁻¹).

- Waste Streams : Spent catalysts (0.5 kg·ton⁻¹ product) are regenerated via acid washing.

Emerging Methodologies

Enzymatic Synthesis

NADPH-dependent mannitol dehydrogenases convert fructose to D-mannitol with 98% enantiomeric excess. Immobilized enzymes on chitosan supports achieve 85% yield in 6-hour batches.

Microwave-Assisted Reactions

Microwave heating reduces D-mannitol synthesis time from 8 hours to 45 minutes, maintaining 94% yield.

Análisis De Reacciones Químicas

Types of Reactions

Hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert hexane-1,2,3,4,5,6-hexol into other polyols or sugar alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often require specific catalysts or conditions depending on the desired functional group to be introduced .

Major Products Formed

The major products formed from these reactions include inositol phosphates, various polyols, and functionalized inositol derivatives .

Aplicaciones Científicas De Investigación

Chemical Tracers

- Mechanism : The compounds can be used as tracers in metabolic studies due to their ability to be incorporated into various biochemical pathways.

- Application : They assist in understanding carbohydrate metabolism by tracking the flow of carbon through metabolic processes in organisms.

Biological Studies

- Metabolism Studies : The hexols are utilized to trace the incorporation of carbon into biomolecules during metabolic reactions.

- Cellular Uptake : Research has shown that these compounds can serve as substrates for specific transport mechanisms in cells .

Pharmaceutical Applications

- Drug Formulation : Mannitol is widely used as an excipient in drug formulations due to its stabilizing effects on active pharmaceutical ingredients.

- Diagnostic Imaging : Radiolabeled derivatives of these hexols are employed in imaging techniques such as Positron Emission Tomography (PET) to study metabolic disorders .

Food Industry

- Sweetener : Mannitol is used as a low-calorie sweetener in various food products. Its low glycemic index makes it suitable for diabetic-friendly foods.

- Humectant : It acts as a humectant in food products to retain moisture .

Cosmetics and Personal Care

- Moisturizers : Due to its hygroscopic nature, mannitol is incorporated into cosmetic formulations to enhance skin hydration.

- Stabilizer : It helps stabilize emulsions and improve the texture of creams and lotions .

Case Studies

Mecanismo De Acción

The mechanism of action of hexane-1,2,3,4,5,6-hexol involves its interaction with various molecular targets and pathways:

Cell Signaling: Inositol phosphates act as secondary messengers in cell signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.

Membrane Biogenesis: Inositols are involved in the synthesis of phosphatidylinositol, a key component of cell membranes.

Osmoregulation: Inositols help maintain cellular osmotic balance by regulating the concentration of osmolytes within cells.

Comparación Con Compuestos Similares

Key Characteristics:

- (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol (Mannitol): CAS No.: 69-65-8 (or 87-78-5 for specific forms) . Molecular Formula: C₆H₁₄O₆ (molecular weight: 182.17 g/mol). Physical Properties: Odorless, white crystalline powder, sweet taste (50–60% sweetness relative to sucrose) . Applications: Used as an excipient in pharmaceuticals (e.g., fast-dissolving tablets), osmotic diuretic, and low-calorie sweetener .

- (2S,3S,4S,5S)-Hexane-1,2,3,4,5,6-hexol: Limited evidence exists for this stereoisomer. Based on structural analogs, it likely shares physical properties (e.g., hygroscopicity, water solubility) with other hexitols but may differ in biological activity due to stereochemical variations.

Comparison with Similar Compounds

Hexitols exhibit diverse stereochemistry, influencing their physicochemical properties and applications. Below is a comparative analysis with mannitol, sorbitol, and galactitol:

Table 1: Comparative Properties of Hexitols

Functional Differences:

- Hygroscopicity : Sorbitol’s high hygroscopicity makes it ideal for moisturizing products, while mannitol’s low moisture affinity suits tablet formulations .

- Complexation Behavior : Sorbitol forms weak complexes with Ca²⁺ (log β₁₁ = –0.79), whereas mannitol shows negligible binding .

- Thermal Stability : Mannitol’s higher melting point (166–169°C) ensures stability in high-temperature processes compared to sorbitol .

Research Findings and Industrial Relevance

- Mannitol: Preferred in pharmaceuticals for its non-reactivity and ability to enhance drug dissolution . FDA-recognized as safe (GRAS) for food and drug use .

- Sorbitol :

- (2S,3S,4S,5S) Isomer: No direct applications are reported, but stereochemical uniqueness could offer novel bioactive properties or catalytic utility.

Notes on Contradictions and Limitations

- Stereochemical Ambiguities: and list conflicting configurations for sorbitol (2S,3R,4R,5R vs. 2R,3R,4R,5S). This may reflect regional nomenclature differences or typographical errors.

- CAS Variants : Mannitol has multiple CAS numbers (69-65-8 and 87-78-5), likely corresponding to distinct hydrates or grades .

Actividad Biológica

The compounds (2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol and (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol are stereoisomers of hexane-1,2,3,4,5,6-hexol commonly known as mannitol . These polyols are characterized by multiple hydroxyl groups (-OH) attached to a straight-chain hydrocarbon structure. They exhibit significant biological activity and have various applications in medical and industrial fields.

- Molecular Formula : C₆H₁₄O₆

- Molecular Weight : 182.18 g/mol

- Structural Characteristics : Both compounds possess six carbon atoms with hydroxyl groups at each carbon position.

1. Antioxidant Properties

Mannitol and its stereoisomers have been studied for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS) during various pathological conditions.

2. Osmotic Agent

Both compounds are known for their osmotic effects. They help in drawing water into the renal tubules and are used clinically to manage conditions such as cerebral edema and acute kidney injury by promoting diuresis.

3. Antidiabetic Effects

Research indicates that hexane-1,2,3,4,5,6-hexol may have potential benefits in managing diabetes. It acts as an aldose reductase inhibitor which can help in reducing sorbitol accumulation in diabetic patients. This mechanism is crucial as excessive sorbitol can lead to complications such as neuropathy and retinopathy .

4. Neuroprotective Effects

Studies have shown that mannitol can exert neuroprotective effects by stabilizing cell membranes and preventing excitotoxicity in neuronal cells. This has implications for conditions such as stroke and neurodegenerative diseases.

Case Studies

- Diabetic Rat Model : A study involving WBN-kob diabetic rats demonstrated that the administration of epalrestat (an aldose reductase inhibitor) reduced urinary sorbitol concentrations alongside N-acetyl-D-glucosaminidase (NAG) excretion. This suggests that hexane-1,2,3,4,5,6-hexol may mitigate diabetic complications through its metabolic pathways .

- Cerebral Edema Treatment : Clinical trials have shown that mannitol effectively reduces intracranial pressure in patients with traumatic brain injuries by promoting osmotic diuresis .

Comparative Analysis

| Property/Effect | (2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol |

|---|---|---|

| Antioxidant Activity | Moderate | High |

| Osmotic Effect | Strong | Moderate |

| Aldose Reductase Inhibition | Yes | Yes |

| Neuroprotective Potential | High | Moderate |

The biological activities of these compounds largely stem from their ability to interact with cellular pathways:

- Aldose Reductase Inhibition : By inhibiting this enzyme involved in glucose metabolism to sorbitol conversion.

- Osmotic Regulation : Their high solubility allows them to affect osmotic pressure within cells and tissues.

Q & A

Q. What are the key considerations in synthesizing these hexols to ensure correct stereochemistry?

Synthesis requires strict control of stereochemistry via chiral catalysts or enantiopure starting materials. Protecting groups (e.g., acetylation) are critical to prevent unwanted side reactions. Post-synthesis, techniques like chiral chromatography or recrystallization ensure purity. Characterization via NMR (e.g., coupling constants for vicinal diols) and X-ray crystallography confirms configurations .

Q. How can researchers confirm the stereochemical configuration of these hexols?

- X-ray crystallography : Directly resolves atomic positions and stereochemistry .

- Optical rotation : Measures specific rotation to compare with known enantiomers.

- NMR spectroscopy : Vicinal proton coupling constants (e.g., ) reveal spatial arrangements of hydroxyl groups .

Q. What spectroscopic techniques are most reliable for characterizing these compounds?

- H/C NMR : Identifies functional groups and stereochemical environments .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects hydroxyl and other functional group vibrations .

Advanced Research Questions

Q. How do the physical properties of these diastereomers differ, and how might these differences impact experimental outcomes?

Diastereomers exhibit distinct solubility, melting points, and crystallization behaviors. For example, the (2S,3S,4S,5S) isomer may form stronger intramolecular hydrogen bonds, reducing solubility in polar solvents. Such differences necessitate chiral separation methods (e.g., HPLC with chiral stationary phases) to isolate pure isomers for reproducible biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.